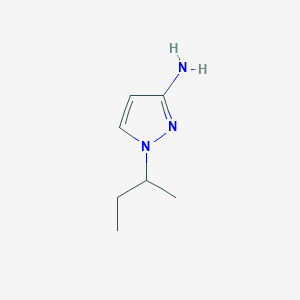
1-(Butan-2-yl)-1H-pyrazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-(Butan-2-yl)-1H-pyrazol-3-amine” is an organic compound that contains a butyl group and a pyrazole group. The butyl group is a four-carbon alkyl radical or substituent group derived from either of the two isomers of butane . The term “butan-2-yl” refers to a secondary butyl group, which connects at one of the non-terminal (internal) carbon atoms .
Synthesis Analysis
The synthesis of compounds similar to “1-(Butan-2-yl)-1H-pyrazol-3-amine” often involves reactions with aminonitriles . A convenient and affordable synthetic pathway for obtaining new α-aminoamidines starting from aminonitriles has been proposed . The α-aminoamidines obtained can be applied as substrates for further transformations and synthesis of imidazole- and pyrimidine-containing building blocks .Molecular Structure Analysis
The molecular structure of “1-(Butan-2-yl)-1H-pyrazol-3-amine” is based on the butan-2-yl group and the pyrazole group. The butan-2-yl group is chiral, meaning it has a non-superimposable mirror image. The carbon atom at position 2 is a stereocenter, having four different groups attached .Scientific Research Applications
Antifungal Drug Development
1-(Butan-2-yl)-1H-pyrazol-3-amine: is a compound that has potential applications in the development of antifungal medications. It can be used as a building block for synthesizing new derivatives of existing drugs to improve their efficacy or reduce side effects. For instance, modifications of the antifungal drug voriconazole have been explored to create new compounds with potentially better pharmacological profiles .
Late-Stage Functionalization in Organic Synthesis
This compound can also be utilized in late-stage functionalization, a technique used to introduce new functional groups into complex molecules. This is particularly useful in pharmaceutical chemistry where slight modifications to a drug’s structure can significantly alter its properties. The introduction of a formyl group into voriconazole’s structure, for example, creates a site for further functionalization .
Photoredox Catalysis
In the realm of photoredox catalysis, 1-(Butan-2-yl)-1H-pyrazol-3-amine can play a role in the hydroxymethylation reactions. This process involves using light to activate a photocatalyst that can facilitate the addition of a hydroxymethyl group to a substrate, which is a valuable transformation in organic synthesis .
NMR Spectroscopy Studies
The compound is also relevant in nuclear magnetic resonance (NMR) spectroscopy studies. It can be used to derive NMR-active derivatives that help in elucidating the structure of complex molecules. The detailed structure of voriconazole derivatives, for example, was unveiled using 1D and 2D NMR techniques .
Ergosterol Synthesis Inhibition
Another application is in the study of ergosterol synthesis inhibition. Ergosterol is a key component of fungal cell membranes, and its synthesis can be inhibited by derivatives of 1-(Butan-2-yl)-1H-pyrazol-3-amine . This inhibition is crucial in the treatment of fungal infections, as it disrupts the integrity of the fungal cell membrane .
Aroma Compound Analysis in Food Science
Lastly, the compound finds use in food science, particularly in the analysis of aroma compounds. It can be part of the synthesis of markers or probes that help in identifying and quantifying volatile organic compounds responsible for the aroma in foods like truffles .
properties
IUPAC Name |
1-butan-2-ylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-6(2)10-5-4-7(8)9-10/h4-6H,3H2,1-2H3,(H2,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXLEATWNKMVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC(=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Butan-2-yl)-1H-pyrazol-3-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

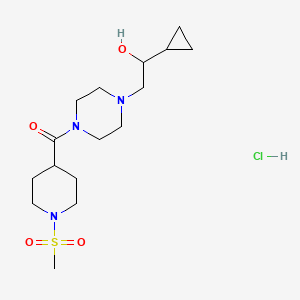

![N-(1,3-benzodioxol-5-ylmethyl)-3-[(2,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2943971.png)
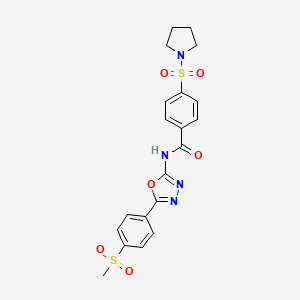
![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)
![5-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-methoxybenzamide](/img/structure/B2943974.png)
![8-(4-chlorophenyl)-1-methyl-3-(2-methylallyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2943975.png)

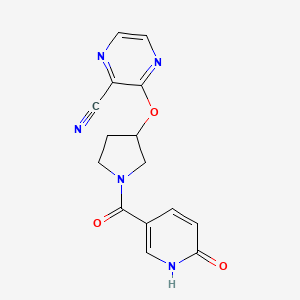
![N-(4-ethoxyphenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2943981.png)
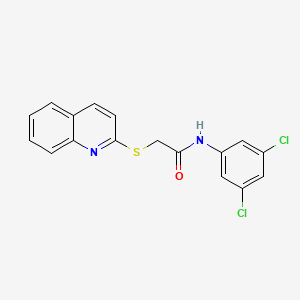
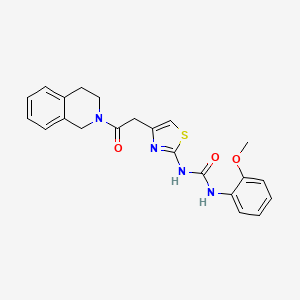
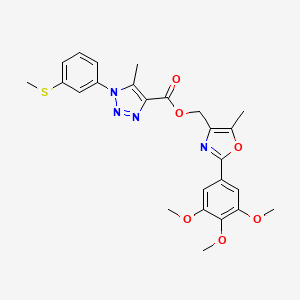
![1,7-dimethyl-3-(2-methylbenzyl)-9-phenyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2943991.png)